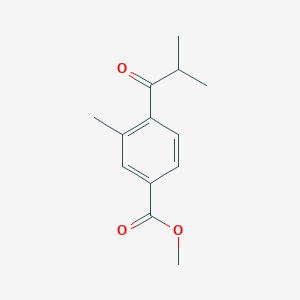
Methyl 4-isobutyryl-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-isobutyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is an ester derivative of benzoic acid, characterized by the presence of a methyl group and an isobutyryl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isobutyryl-3-methylbenzoate typically involves the esterification of 4-isobutyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isobutyryl-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Oxidation: Formation of 4-isobutyryl-3-methylbenzoic acid.
Reduction: Formation of 4-isobutyryl-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-isobutyryl-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze ester bonds.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-isobutyryl-3-methylbenzoate involves its hydrolysis by esterases to produce 4-isobutyryl-3-methylbenzoic acid and methanol. The ester bond is cleaved through a nucleophilic attack by water, facilitated by the enzyme. This reaction is crucial for its potential use as a prodrug, where the active form is released upon hydrolysis .
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the isobutyryl and methyl groups.
Ethyl 4-isobutyryl-3-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-isobutyryl-3-methylbenzoic acid: The parent acid form of the compound
Uniqueness: Methyl 4-isobutyryl-3-methylbenzoate is unique due to the presence of both an isobutyryl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-methyl-4-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-5-10(7-9(11)3)13(15)16-4/h5-8H,1-4H3 |
InChI Key |
FZDMPHMCIUQTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















